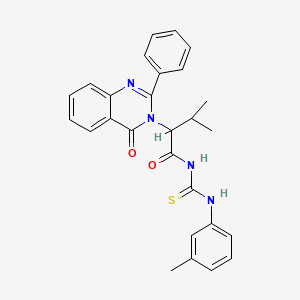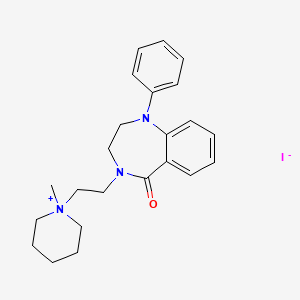
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide is a complex organic compound with a unique structure that combines elements of piperidine and benzodiazepine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the piperidinium moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with receptors or enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in treating various conditions, including neurological disorders, due to its structural similarity to known therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in specific chemical processes. Its unique properties make it valuable for various applications.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidinium derivatives: Compounds with similar piperidinium structures but different substituents.
Benzodiazepine derivatives: Compounds with the benzodiazepine core but different functional groups attached.
Uniqueness
What sets Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide apart is its combination of both piperidinium and benzodiazepine structures. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
65647-22-5 |
|---|---|
Fórmula molecular |
C23H30IN3O |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
4-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-1-phenyl-2,3-dihydro-1,4-benzodiazepin-5-one;iodide |
InChI |
InChI=1S/C23H30N3O.HI/c1-26(17-8-3-9-18-26)19-16-24-14-15-25(20-10-4-2-5-11-20)22-13-7-6-12-21(22)23(24)27;/h2,4-7,10-13H,3,8-9,14-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PEJRKNAREUQMFX-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CCN2CCN(C3=CC=CC=C3C2=O)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
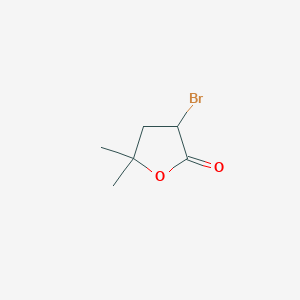
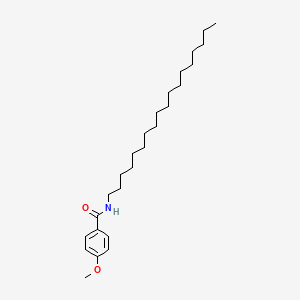


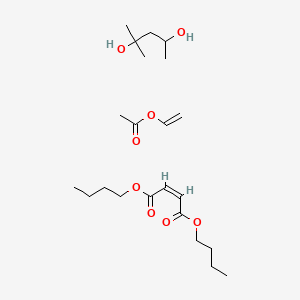


![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

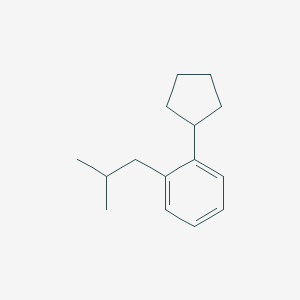

![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
